molecular formula C23H20N2O2S B2611118 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide CAS No. 923371-85-1

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide

Cat. No.: B2611118
CAS No.: 923371-85-1
M. Wt: 388.49
InChI Key: DFMJJWPBAGRXBF-UHFFFAOYSA-N
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Description

N-[2-(1,3-Benzothiazol-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide is a benzothiazole-based acetamide derivative characterized by a benzothiazole ring linked to a phenyl group at position 2, which is further connected via an acetamide bridge to a 4-ethoxyphenyl moiety.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2S/c1-2-27-17-13-11-16(12-14-17)15-22(26)24-19-8-4-3-7-18(19)23-25-20-9-5-6-10-21(20)28-23/h3-14H,2,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMJJWPBAGRXBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. One common method starts with the formation of the benzothiazole ring through the cyclization of 2-aminothiophenol with a suitable aldehyde. This intermediate is then subjected to a coupling reaction with a halogenated phenyl acetamide derivative under basic conditions to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenated reagents, strong bases like sodium hydride (NaH)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its pharmacological activities, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The benzothiazole moiety is known to interact with biological macromolecules, influencing various cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Benzothiazole-Acetamide Derivatives

The target compound’s structural uniqueness lies in its 4-ethoxyphenyl and benzothiazole-phenyl motifs. Comparisons with related compounds reveal key differences in substituents and their implications:

Compound Key Substituents Molecular Weight Reported Activity Evidence Source
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide (Target) 4-Ethoxyphenyl, benzothiazole-phenyl ~378.44 g/mol* Not explicitly reported
2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-(4-ethoxybenzylidene)acetohydrazide Sulfanyl, hydrazide, 4-ethoxybenzylidene ~371.47 g/mol Antimicrobial potential
N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide (Patent Example) 4-Chlorophenyl, 6-ethoxybenzothiazole ~360.82 g/mol Hypothesized anticancer activity
N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) 4-Methylpiperazine ~305.40 g/mol Anticancer evaluation
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 2,6-Dichlorophenyl, thiazole ~303.17 g/mol Structural analogs of penicillin

Notes:

  • Ethoxy vs. Chloro Substituents : The 4-ethoxyphenyl group in the target compound enhances electron-donating properties compared to the electron-withdrawing 4-chlorophenyl group in the patent example (). This difference may influence binding affinity to hydrophobic targets or alter metabolic stability .
  • Piperazine vs.
  • Sulfanyl and Hydrazide Modifications : The sulfanyl-hydrazide analog () demonstrates how alternative functional groups (e.g., hydrazide) can expand structural diversity for antimicrobial screening .

Pharmacological and Structural Insights

  • Anticancer Potential: Compounds like BZ-IV () and the patent example () suggest that benzothiazole-acetamide scaffolds are prioritized in anticancer research. The ethoxy group in the target compound may improve membrane permeability compared to polar substituents (e.g., hydroxyl in ) .
  • Tautomerism and Stability: reports tautomerism in a related 4-ethoxyphenyl acetamide (3c-I/3c-A), which exists as a 1:1 mixture of thiazolidinone and thiazole forms.
  • Crystal Packing and Bioavailability : The dichlorophenyl-thiazole analog () exhibits intermolecular N–H···N hydrogen bonds, forming stable 1D chains. Similar interactions in the target compound could enhance crystalline stability but may reduce solubility .

Biological Activity

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial, anticancer, and enzyme inhibition properties, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H20N2O2S, with a molecular weight of 388.5 g/mol. The compound belongs to the benzothiazole family, which is known for its diverse biological activities.

Antimicrobial Activity

Research has indicated that compounds related to benzothiazole exhibit antimicrobial properties. A study synthesized various benzothiazole derivatives and evaluated their antimicrobial activity against several bacterial and fungal strains. Notably, compounds showed significant potency, with Minimum Inhibitory Concentrations (MICs) ranging from 10.7 to 21.4 μmol/mL against various pathogens .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μmol/mL)MBC (μmol/mL)Target Pathogens
4d10.7 - 21.421.4 - 40.2Bacterial & Fungal
4pVariesVariesFungal
3hVariesVariesFungal

Anticancer Activity

The compound's anticancer potential has also been investigated. Research focusing on structure-activity relationships (SAR) of benzothiazole derivatives revealed that certain modifications enhance cytotoxic effects against cancer cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Enzyme Inhibition

This compound has been shown to inhibit specific enzymes critical in disease pathways:

  • DprE1 Protein : This protein is essential for the survival of Mycobacterium tuberculosis. The compound interacts with DprE1, leading to its inhibition and subsequent antibacterial effects.
  • Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) : Dual inhibitors targeting both sEH and FAAH have shown promise in alleviating pain and inflammation . The compound's structural analogs have demonstrated low nanomolar inhibition potencies for these enzymes.

Table 2: Enzyme Inhibition Potency

EnzymeIC50 (nM)Effect
DprE1Not specifiedAntibacterial
sEH7Anti-inflammatory
FAAH9.6Pain relief

Case Studies

A series of case studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:

  • Antimicrobial Efficacy : A study conducted on various benzothiazole derivatives demonstrated their effectiveness against resistant strains of bacteria, showing potential for development into therapeutic agents for infections caused by multidrug-resistant organisms .
  • Cancer Cell Line Studies : In vitro studies on breast cancer cell lines indicated that certain modifications to the benzothiazole structure led to enhanced cytotoxicity, suggesting that further research could lead to novel cancer therapies .

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide?

The synthesis typically involves a multi-step process:

  • Step 1: Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with substituted phenylacetamides under reflux conditions in ethanol or dichloromethane .
  • Step 2: Coupling the benzothiazole intermediate with 4-ethoxyphenylacetic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dimethylformamide (DMF) at 0–25°C .
  • Critical Conditions: Temperature control (±2°C), anhydrous solvents, and inert atmosphere (N₂/Ar) to prevent hydrolysis or oxidation byproducts. Reaction progress is monitored via thin-layer chromatography (TLC) .

Q. Which analytical techniques are essential for confirming the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify proton environments and carbon backbone (e.g., benzothiazole protons at δ 7.2–8.5 ppm, ethoxy group at δ 1.3–1.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) using a C18 column with acetonitrile/water mobile phase .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 379.2) .

Q. What are the primary biological screening assays used to evaluate this compound?

  • Antimicrobial Activity: Broth microdilution assays against E. coli (Gram-negative) and S. aureus (Gram-positive), with MIC values reported in µg/mL .
  • Anticancer Potential: MTT assays on cancer cell lines (e.g., MCF-7, HepG2) to determine IC₅₀ values .
  • Enzyme Inhibition: Fluorescence-based assays for kinases or proteases, measuring % inhibition at 10 µM .

Q. What solvents and catalysts are commonly employed in its synthesis?

  • Solvents: DMF (polar aprotic), dichloromethane (non-polar), ethanol (protic) .
  • Catalysts: Pyridine for acid scavenging, DMAP for acyl transfer reactions .

Q. How is the benzothiazole moiety stabilized during synthesis?

  • Protective Groups: Trityl or Boc groups shield reactive amines during coupling steps .
  • Low-Temperature Reactions: Maintained at 0–5°C to prevent ring-opening side reactions .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Comparative Analysis: Replicate assays using identical cell lines (e.g., HeLa vs. HepG2) and concentrations (e.g., 1–100 µM). Discrepancies may arise from cell-specific uptake or metabolic differences .
  • Statistical Validation: Use ANOVA or Student’s t-test to assess significance (p < 0.05) across triplicate experiments .
  • Structural Confirmation: Re-characterize compounds from conflicting studies via X-ray crystallography to rule out polymorphic effects .

Q. What computational methods predict the compound’s binding affinity to biological targets?

  • Molecular Docking: AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., EGFR tyrosine kinase) .
  • Molecular Dynamics (MD): GROMACS simulations (100 ns) to assess stability of ligand-protein complexes in aqueous environments .

Q. How can reaction byproducts be identified and minimized during synthesis?

  • LC-MS Analysis: Detect sulfoxide or dimerization byproducts via reverse-phase LC-MS .
  • Optimized Stoichiometry: Use a 1.2:1 molar ratio of acyl chloride to benzothiazole amine to reduce unreacted starting material .

Q. What crystallographic techniques are suitable for determining its 3D structure?

  • Single-Crystal X-ray Diffraction (SC-XRD): Crystals grown via vapor diffusion (ethyl acetate/hexane) are analyzed using SHELXTL for structure solution and refinement .
  • Twinned Data Refinement: SHELXL’s TWIN/BASF commands handle twinning in P2₁/c space groups .

Q. How does substituent variation (e.g., ethoxy vs. chloro) impact bioactivity?

  • Structure-Activity Relationship (SAR):

    Substituent Activity Trend Assay Reference
    4-EthoxyEnhanced lipophilicity (LogP 3.8)Antimicrobial
    4-ChloroIncreased cytotoxicity (IC₅₀ 8 µM)Anticancer
  • Rational Design: Replace ethoxy with electron-withdrawing groups (e.g., -CF₃) to improve target selectivity .

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